4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester
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Overview
Description
Preparation Methods
The synthesis of 4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester typically involves the reaction of 4-cyano-2-fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols depending on the oxidizing agent used.
Scientific Research Applications
4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester is widely used in scientific research due to its versatility:
Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Organic Synthesis: The compound is a valuable reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions . The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester can be compared with other boronic esters such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the cyano, fluoro, and methoxy substituents, making it less versatile in certain reactions.
4-Bromo-2-fluoro-5-methoxyphenylboronic Acid Pinacol Ester: Contains a bromine atom instead of a cyano group, which can affect its reactivity and applications.
Properties
IUPAC Name |
5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-7-12(18-5)9(8-17)6-11(10)16/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJGYAAFNGPJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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